molecular formula C20H24N4O3 B5464983 2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5464983
M. Wt: 368.4 g/mol
InChI Key: XFQCVTRDVWLORW-UHFFFAOYSA-N
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Description

The compound “2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide” is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its potential therapeutic applications in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Synthesis Analysis

The synthesis of benzamide derivatives, including “2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with alpha1-adrenergic affinity in the range from 22 nM to 250 nM .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, and the use of ultrasonic irradiation as a green and powerful technology .


Physical and Chemical Properties Analysis

The molecular formula of the compound is C20H24N4O3, and its molecular weight is 368.42956 .

Mechanism of Action

The compound acts as a ligand for Alpha1-Adrenergic Receptors (α1-AR), which are a class of G-protein-coupled receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Future Directions

The compound and its derivatives have shown promising results in preliminary studies, particularly in their interaction with alpha1-adrenergic receptors . Future research could focus on further exploring these interactions and the potential therapeutic applications of these compounds .

Properties

IUPAC Name

2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19(25)22-16-7-3-2-6-15(16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQCVTRDVWLORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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